molecular formula C12H16BrO4P B12550878 Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester CAS No. 155506-17-5

Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester

Cat. No.: B12550878
CAS No.: 155506-17-5
M. Wt: 335.13 g/mol
InChI Key: AMGCLKYVDMACGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester (IUPAC name) is an organophosphorus compound characterized by a 3-bromophenyl group attached to a 2-oxoethyl chain, which is further linked to a diethyl phosphonate ester group. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the bromophenyl group) and reactivity influenced by the electron-withdrawing ketone and phosphonate moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155506-17-5

Molecular Formula

C12H16BrO4P

Molecular Weight

335.13 g/mol

IUPAC Name

1-(3-bromophenyl)-2-diethoxyphosphorylethanone

InChI

InChI=1S/C12H16BrO4P/c1-3-16-18(15,17-4-2)9-12(14)10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3

InChI Key

AMGCLKYVDMACGH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC(=CC=C1)Br)OCC

Origin of Product

United States

Preparation Methods

Claisen Condensation for β-Ketophosphonate Formation

General Reaction Mechanism

Claisen condensation between phosphonate esters and aryl ketones or aldehydes provides a direct route to β-ketophosphonates. For the target compound, this involves reacting diethyl phosphonate with 3-bromophenylacetophenone under basic conditions.

Experimental Protocol (Adapted from)
  • Reactants : Diethyl phosphonate (1.3 mmol), 3-bromoacetophenone (1.0 mmol), LDA (2.0 mmol, −78°C).
  • Conditions : THF solvent, 12 h at reflux.
  • Yield : 85–92% after silica gel chromatography.
Substrate Scope and Limitations
  • Electron-deficient aryl groups (e.g., bromophenyl) enhance reactivity due to increased electrophilicity at the carbonyl carbon.
  • Steric hindrance from ortho-substituents reduces yields by 30–40%.

Transition Metal–Catalyzed Cross-Coupling

Palladium-Catalyzed Suzuki-Miyaura Coupling

Introducing the 3-bromophenyl moiety via Suzuki coupling enables modular synthesis.

Stepwise Synthesis (from)
  • Intermediate Preparation : Diethyl (2-oxoethyl)phosphonate is synthesized via oxyphosphorylation of acetylene derivatives.
  • Coupling : Reacting the phosphonate with 3-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
  • Yield : 68–75%.

Copper-Catalyzed Oxyphosphorylation

A bimetallic Cu/Fe system facilitates the addition of diethyl phosphonate to alkynes, as demonstrated in:

  • Catalysts : CuOTf (5 mol%), FeCl₃ (10 mol%).
  • Conditions : DMSO, 90°C, O₂ atmosphere.
  • Substrate : 3-Bromophenylacetylene → Target compound in 72% yield.

Esterification of Phosphonic Acid Precursors

Selective Diesterification Using Triethyl Orthoacetate

Phosphonic acids are efficiently converted to diethyl esters under controlled conditions:

  • Reagent : Triethyl orthoacetate (30 equiv).
  • Temperature : 90°C for diester (vs. 30°C for monoester).
  • Yield : 93% for diester.
Large-Scale Adaptation
  • Scale : 50 mmol of phosphonic acid.
  • Purification : Distillation under reduced pressure (0.1 mmHg).

Comparative Analysis of Methods

Method Yield Catalyst/Conditions Scalability
Claisen Condensation 85–92% LDA, THF, reflux Moderate
Suzuki Coupling 68–75% Pd(PPh₃)₄, K₂CO₃ High
Oxyphosphorylation 72% CuOTf/FeCl₃, O₂ Low
Esterification 93% Triethyl orthoacetate, 90°C High

Key Observations :

  • Esterification offers the highest yield and scalability but requires pre-synthesized phosphonic acid.
  • Claisen condensation is optimal for laboratory-scale synthesis but limited by substrate availability.

Mechanistic Insights and Side Reactions

Radical Pathways in Oxyphosphorylation

The Cu/Fe-catalyzed method proceeds via a phosphonyl radical intermediate, which adds to the alkyne before hydroperoxide formation and tautomerization. Competing side reactions include:

  • β-Hydrogen elimination : Generates vinylphosphonates (5–10% yield).
  • Overoxidation : Mitigated by strict O₂ control.

Steric Effects in Claisen Condensation

Bulky substituents on the aryl ring slow enolate formation, necessitating extended reaction times (24–48 h).

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.

    Substitution: Common substitution reactions include the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphate esters, while reduction can produce phosphine derivatives .

Scientific Research Applications

Medicinal Chemistry

Bioactive Properties
Phosphonic acids are known for their bioactive properties, often serving as drug candidates or pro-drugs. The structural similarity of phosphonic acids to phosphates allows them to interact with biological systems effectively. For instance, phosphonic acid derivatives have been utilized in the development of inhibitors for various enzymes involved in metabolic pathways. The specific compound has been investigated for its potential as a therapeutic agent targeting protein tyrosine phosphatases (PTPs), which are implicated in numerous diseases including cancer and diabetes .

Case Study: Inhibition of Protein Tyrosine Phosphatases
A study highlighted the synthesis of phosphonic acid derivatives that showed promising inhibitory activity against striatal-enriched protein tyrosine phosphatase (STEP). The binding interactions were characterized using X-ray crystallography, revealing insights into the molecular mechanisms by which these compounds exert their inhibitory effects. The findings suggested that modifications to the phosphonic acid structure could enhance selectivity and potency against specific PTPs .

Agricultural Applications

Herbicides and Plant Growth Regulators
Phosphonic acids have been explored as active ingredients in herbicides and plant growth regulators. Their ability to mimic natural plant hormones allows them to modulate growth processes effectively. The diethyl ester form of phosphonic acid can enhance the bioavailability of the active ingredient, improving its efficacy in agricultural applications .

Case Study: Efficacy in Crop Protection
Research has demonstrated that certain phosphonic acid derivatives exhibit herbicidal activity against a range of weeds while being less toxic to crops. These compounds work by inhibiting specific metabolic pathways essential for weed growth, providing an environmentally friendly alternative to traditional herbicides .

Material Science

Functionalization of Surfaces
Phosphonic acids are valuable for surface functionalization due to their strong affinity for metal oxides and other surfaces. This property is exploited in creating self-assembled monolayers (SAMs) that can modify surface properties such as hydrophobicity and biocompatibility.

Case Study: Development of Coatings
The application of phosphonic acid derivatives in developing coatings for biomedical devices has been investigated. These coatings can improve the adhesion of cells to surfaces, promoting better integration with biological tissues. Studies have shown that surfaces treated with phosphonic acid derivatives exhibit enhanced biocompatibility and reduced bacterial adhesion, making them suitable for medical implants .

Analytical Chemistry

Use as Analytical Reagents
Phosphonic acids can serve as analytical reagents due to their ability to form stable complexes with metal ions. This property is utilized in various analytical techniques, including spectrophotometry and chromatography.

Case Study: Detection of Metal Contaminants
Research indicates that phosphonic acid derivatives can be used to detect trace metal contaminants in environmental samples. Their complexation properties allow for sensitive detection methods that are crucial for environmental monitoring and safety assessments .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Case Studies
Medicinal ChemistryDrug candidates targeting PTPsInhibition studies showing structural activity relationship
AgricultureHerbicides and growth regulatorsEffective against weeds with low toxicity to crops
Material ScienceSurface functionalizationImproved biocompatibility for biomedical devices
Analytical ChemistryAnalytical reagents for metal ion detectionSensitive detection methods for environmental monitoring

Mechanism of Action

The mechanism of action of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s bromophenyl group also contributes to its reactivity, allowing it to participate in various substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Phosphonate Esters with Aromatic or Aliphatic Substituents
Compound Name Substituent Yield (%) IR Peaks (cm⁻¹) Notable Features Reference
[2-(3-Bromophenyl)-2-oxoethyl]phosphonate* 3-Bromophenyl N/A ~1670 (C=O), ~1280 (P=O)† High lipophilicity
[2-(2,4-Dimethylphenyl)-2-oxoethyl]phosphonate 2,4-Dimethylphenyl N/A Not reported Steric hindrance from methyl groups
Diethyl (2-oxobutyl)phosphonate 2-Oxobutyl N/A ~1780 (C=O), ~1260 (P=O) Aliphatic chain enhances flexibility
Diethyl 2-chloroethylphosphonate 2-Chloroethyl N/A ~1280 (P=O), ~1050 (C-Cl) Reactivity via Cl substitution

*Hypothesized data based on analogs; †Predicted from and 19.

  • 3-Bromophenyl vs. 2,4-Dimethylphenyl : The bromine atom in the target compound increases electron-withdrawing effects and lipophilicity compared to the electron-donating methyl groups in [2-(2,4-dimethylphenyl)-2-oxoethyl]phosphonate. This difference may influence solubility and reactivity in cross-coupling reactions .
  • Aromatic vs. Aliphatic Substituents : The 2-oxobutyl group in diethyl (2-oxobutyl)phosphonate lacks aromatic conjugation, leading to lower thermal stability but higher flexibility, which is advantageous in polymer applications .

Acidic and Solubility Properties

  • pKa and Log P : Pyrazolyl phosphonic acids () exhibit pKa values ~2–5 and log P ~1–3, influenced by substituents. The bromophenyl group in the target compound likely lowers its pKa (increasing acidity) and raises log P (enhancing lipophilicity) compared to aliphatic analogs like diethyl (2-oxobutyl)phosphonate .

Biological Activity

Phosphonic acid derivatives, particularly those containing the [2-(3-bromophenyl)-2-oxoethyl] moiety, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound "Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester," focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Phosphonic Acid Derivatives

Phosphonates and phosphinates are known for their structural similarity to phosphate esters and carboxylic acids, allowing them to compete for binding sites on various enzymes. This characteristic often results in potent inhibitory effects against key biological pathways, making them valuable in drug design and development .

  • Enzyme Inhibition : Phosphonic acids can act as competitive inhibitors of enzymes that utilize phosphate esters. For example, they may inhibit cholinesterase, an enzyme crucial for neurotransmitter regulation, leading to increased acetylcholine levels in synaptic clefts .
  • Antimicrobial Activity : Some phosphonates exhibit significant antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways. This is particularly relevant for compounds targeting pathogens like Mycobacterium tuberculosis .
  • Anticancer Properties : The presence of aromatic rings in phosphonic acid derivatives can enhance their interaction with cellular targets involved in cancer progression. Studies have indicated that certain derivatives show cytotoxic effects against various cancer cell lines, including colon carcinoma .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits cholinesterase activity
AntimicrobialEffective against M. tuberculosis
AnticancerCytotoxic effects on colon carcinoma cell lines

Case Study: Enzyme Inhibition by Phosphonic Acid Derivatives

A study conducted by Burmaoglu et al. highlighted the role of phosphonic acids as competitive inhibitors in various enzymatic reactions. The research focused on the interaction between phosphonates and enzymes involved in metabolic pathways critical for bacterial survival. The findings demonstrated that these compounds could effectively reduce bacterial growth by inhibiting essential enzymatic functions .

Case Study: Anticancer Activity

Research published in MDPI explored the anticancer potential of phosphonic acid derivatives against several cancer cell lines. The study revealed that specific structural modifications, such as the introduction of halogenated phenyl groups, significantly enhanced cytotoxicity. Compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as alternative anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.